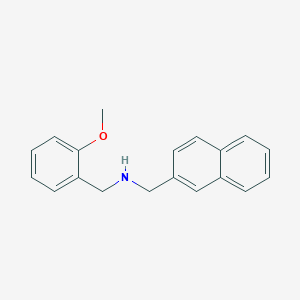![molecular formula C23H20N4O B187497 (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone CAS No. 5673-17-6](/img/structure/B187497.png)
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone, also known as DPPM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. DPPM has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Wirkmechanismus
The mechanism of action of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been found to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival. Furthermore, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemische Und Physiologische Effekte
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been found to inhibit viral replication and reduce viral load in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone is also stable and can be stored for extended periods without degradation. However, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for experimentation. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has low bioavailability and may require the use of drug delivery systems to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the study of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone. One potential direction is the development of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone analogs with improved efficacy and bioavailability. Another direction is the investigation of the synergistic effects of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone with other anti-inflammatory, anti-cancer, and anti-viral agents. Furthermore, the potential use of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, should be explored. Finally, the development of drug delivery systems for (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone should be investigated to improve its clinical efficacy.
Synthesemethoden
The synthesis of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone involves the reaction of 5,7-diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with N-methylmorpholine-N-oxide to obtain (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone. The yield of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to have anti-viral effects against influenza A virus and herpes simplex virus.
Eigenschaften
CAS-Nummer |
5673-17-6 |
|---|---|
Produktname |
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone |
Molekularformel |
C23H20N4O |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H20N4O/c28-23(26-13-7-8-14-26)20-16-22-24-19(17-9-3-1-4-10-17)15-21(27(22)25-20)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2 |
InChI-Schlüssel |
AISGVQRKOVTTFF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



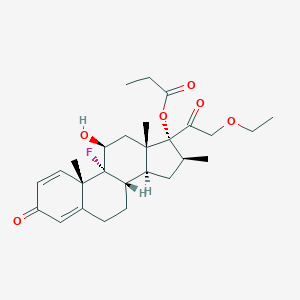
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
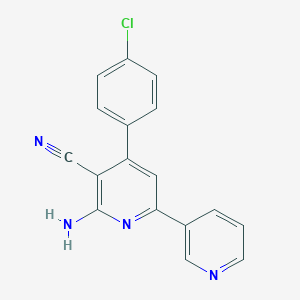
![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
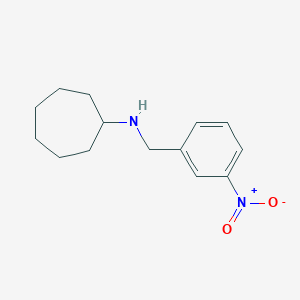
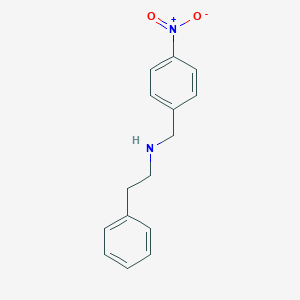
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
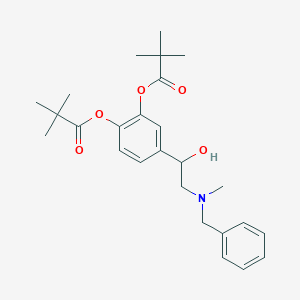
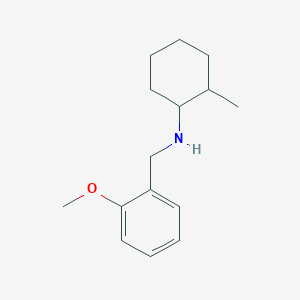
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
